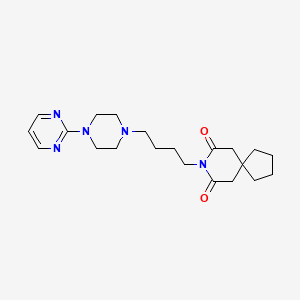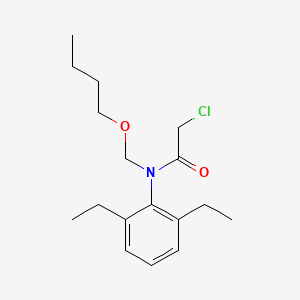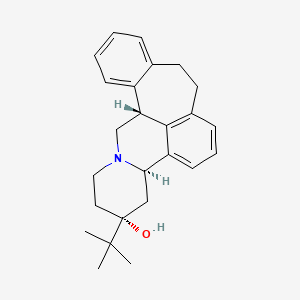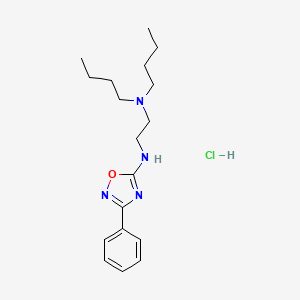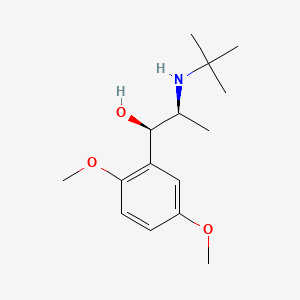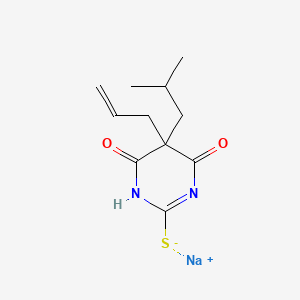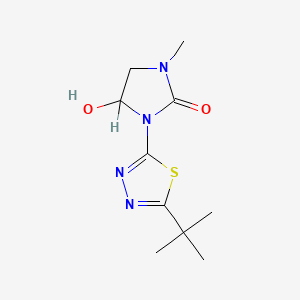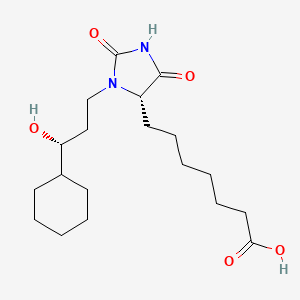
(R-(R*,S*))-3-(3-环己基-3-羟基丙基)-2,5-二氧代咪唑烷-4-庚酸
描述
BW 245C is a selective agonist for the DP1 receptor. The Ki of BW 245C for the inhibition of [3H]-PGD2 binding to isolated human platelet membranes is 0.9 nM. It has a reported IC50 of 2.5 nM for the inhibition of ADP-induced human platelet aggregation3 and an IC50 of 250 nM for the inhibition of rat platelet aggregation.
BW245C has potent platelet anti-aggregating actions following parenteral or oral administration which makes this hydantoin a potentially-useful anti-thrombotic prostaglandin analogue.
科学研究应用
Prostanoid DP1 Receptor Agonism
BW 245C is a selective agonist for the DP1 receptor, which is part of the prostanoid receptor group. It has a high affinity for the DP1 receptor with a K_i of 0.9 nM, indicating potent binding capability. This property is utilized in research to study the role of DP1 receptors in various physiological processes, such as inflammation and platelet aggregation .
Platelet Aggregation Inhibition
BW 245C has been shown to inhibit ADP-induced human platelet aggregation with an IC_50 of 2.5 nM, making it a valuable tool for studying cardiovascular diseases and developing anti-thrombotic therapies .
cAMP Production Stimulation
In embryonic bovine tracheal cells, BW 245C stimulates cAMP production, which is a critical signaling molecule in many biological processes. This application is significant in researching signal transduction and cellular communication .
Stroke Treatment Research
BW 245C has been used in research as a potential treatment for stroke due to its effects on prostanoid receptors and subsequent influence on blood flow and inflammation .
Anti-Fibrotic Effects
In Th2 cells, BW 245C inhibits TGF-β induced collagen secretion, suggesting potential anti-fibrotic applications in diseases such as pulmonary fibrosis .
Endothelial Barrier Function Enhancement
BW 245C dose-dependently increases transendothelial electrical resistance and reduces permeability in human umbilical vein endothelial cells, which is crucial for understanding vascular integrity and developing treatments for vascular leakage syndromes .
Respiratory System Research
The compound’s ability to stimulate cAMP production in tracheal cells makes it relevant for studying respiratory diseases and could contribute to the development of new therapies for conditions like asthma or chronic obstructive pulmonary disease (COPD) .
Gastrointestinal Tract Studies
Although not directly mentioned in the search results, the involvement of prostanoid receptors in gastrointestinal function suggests that BW 245C could be used to study gastrointestinal motility and disorders related to it.
Cayman Chemical - BW 245C MilliporeSigma - BW 245C Datasheet MCE-生物活性分子大师 - BW 245C
作用机制
Target of Action
BW 245C is a potent prostanoid DP-receptor (DP1) agonist . The DP1 receptor is a specific type of prostanoid receptor, which plays a crucial role in various physiological processes.
Mode of Action
BW 245C selectively activates the DP1 receptor . This interaction stimulates the production of cyclic adenosine monophosphate (cAMP), a critical secondary messenger in cells . The activation of cAMP production is a key step in the transduction of the signal from the DP1 receptor to the cell’s interior .
Biochemical Pathways
The activation of the DP1 receptor by BW 245C leads to an increase in the production of cAMP . This increase in cAMP levels can have various downstream effects, depending on the specific cell type and the biochemical pathways active in those cells. For example, in Th2 cells, BW 245C inhibits the secretion of collagen induced by TGF-β .
Pharmacokinetics
It is soluble in dmso at 10 mg/ml , which may influence its bioavailability.
Result of Action
The activation of the DP1 receptor by BW 245C and the subsequent increase in cAMP levels can have various effects at the molecular and cellular levels. For instance, in human platelets, BW 245C can activate adenylate cyclase in a biphasic manner . In addition, BW 245C can delay the onset of apoptosis in cultured eosinophils .
属性
IUPAC Name |
7-[(4S)-3-[(3R)-3-cyclohexyl-3-hydroxypropyl]-2,5-dioxoimidazolidin-4-yl]heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O5/c22-16(14-8-4-3-5-9-14)12-13-21-15(18(25)20-19(21)26)10-6-1-2-7-11-17(23)24/h14-16,22H,1-13H2,(H,23,24)(H,20,25,26)/t15-,16+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIDQIOZJEJFMOH-JKSUJKDBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CCN2C(C(=O)NC2=O)CCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)[C@@H](CCN2[C@H](C(=O)NC2=O)CCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00223176 | |
| Record name | (R-(R*,S*))-3-(3-Cyclohexyl-3-hydroxypropyl)-2,5-dioxoimidazolidine-4-heptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00223176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R-(R*,S*))-3-(3-Cyclohexyl-3-hydroxypropyl)-2,5-dioxoimidazolidine-4-heptanoic acid | |
CAS RN |
72814-32-5, 72880-75-2 | |
| Record name | rel-(4R)-3-[(3S)-3-Cyclohexyl-3-hydroxypropyl]-2,5-dioxo-4-imidazolidineheptanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72814-32-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Imidazolidineheptanoic acid, 3-(3-cyclohexyl-3-hydroxypropyl)-2,5-dioxo-, [R-(R*,S*)]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72880-75-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | BW245C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072814325 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R-(R*,S*))-3-(3-Cyclohexyl-3-hydroxypropyl)-2,5-dioxoimidazolidine-4-heptanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072880752 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R-(R*,S*))-3-(3-Cyclohexyl-3-hydroxypropyl)-2,5-dioxoimidazolidine-4-heptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00223176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [R-(R*,S*)]-3-(3-cyclohexyl-3-hydroxypropyl)-2,5-dioxoimidazolidine-4-heptanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.941 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BW-245C | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B26TJM1L8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of BW245C?
A1: BW245C selectively binds to and activates the DP1 receptor. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: What are the downstream effects of DP1 receptor activation by BW245C?
A2: DP1 activation by BW245C primarily leads to an increase in intracellular cAMP levels. This, in turn, activates protein kinase A (PKA), leading to various cellular responses depending on the cell type. [, , , , , , ]
Q3: How does BW245C impact cerebral blood flow (CBF)?
A3: Research indicates that BW245C treatment significantly increases basal CBF in wild-type mice. This effect is absent in DP1 knockout mice, confirming the role of DP1 in mediating this response. [, ]
Q4: Can BW245C impact hemostasis?
A4: Studies suggest that BW245C can prolong tail bleeding time and increase un-coagulated blood content, indicating a potential role in modulating hemostasis.
Q5: What are the potential implications of DP1 activation by BW245C on the immune system?
A5: Research suggests that DP1 activation by BW245C can modulate immune responses. It inhibits TNF-α-induced migration of human Langerhans cells and reduces inflammatory cell recruitment in a murine model of atopic dermatitis.
Q6: What is the molecular formula and weight of BW245C?
A6: The molecular formula of BW245C is C19H30N2O5, and its molecular weight is 366.45 g/mol.
Q7: How do structural modifications of BW245C affect its DP1 receptor activity?
A7: Specific structural modifications to the ω-chain of BW245C, such as the introduction of 13′-aza groups, resulted in analogues with increased potency in inhibiting platelet aggregation compared to BW245C.
Q8: Are there any known structural features of BW245C analogues that confer selectivity for DP1 over other prostanoid receptors?
A8: While the provided research doesn't explicitly detail specific structural features that dictate DP1 selectivity, the 13′-aza analogues demonstrated enhanced potency in inhibiting human platelet aggregation compared to BW245C, suggesting a potential for increased DP1 selectivity. Further research is necessary to fully elucidate the structural determinants of DP1 selectivity for BW245C analogues.
Q9: Has BW245C shown efficacy in any in vivo models of disease?
A9: Yes, BW245C has demonstrated efficacy in several in vivo models. For instance, it reduced brain damage and functional deficits in a mouse model of stroke [, ] and attenuated bleomycin-induced lung fibrosis in mice. Additionally, it was found to improve endothelial barrier function and reduce vascular leakage in a mouse model of inflammation.
Q10: What is the evidence supporting the use of BW245C in stroke treatment?
A10: In mouse models of stroke, BW245C administration post-stroke led to reduced infarction volume, improved neurological function, and increased cerebral blood flow, suggesting its potential as a therapeutic agent. [, ]
Q11: What is the role of BW245C in tumor models?
A11: Studies in tumor models showed that BW245C administration suppressed tumor growth and vascular leakage. DP1 deficiency, conversely, was linked to increased tumor progression and angiogenesis. These findings suggest that targeting DP1 with agonists like BW245C could be a potential therapeutic strategy for cancer.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




